2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide
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Overview
Description
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with an imidazole moiety and a thioether linkage to an acetamide group, which is further substituted with a chlorophenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Imidazole Group: The imidazole moiety can be introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a halogenated pyridazine intermediate.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine-imidazole intermediate with a thiol compound, often under basic conditions to facilitate the nucleophilic attack.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the imidazole ring, potentially leading to the formation of amines or reduced imidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule
Medicine
In medicine, the compound’s structure suggests it could be a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its potential anti-inflammatory, antimicrobial, or anticancer properties are areas of active research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for specialty chemicals. Its unique functional groups make it suitable for applications in polymer science, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The pyridazine ring may interact with nucleic acids or proteins, affecting their function. The thioether linkage and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the chlorophenyl group, potentially altering its biological activity.
N-(2-chlorophenyl)-2-(pyridazin-3-ylthio)acetamide: Lacks the imidazole moiety, which may reduce its binding affinity to certain targets.
2-(pyridazin-3-ylthio)-N-phenylacetamide: Lacks both the imidazole and chlorophenyl groups, significantly altering its chemical and biological properties.
Uniqueness
The presence of both the imidazole and chlorophenyl groups in 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide imparts unique chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a distinctive molecule with potential for diverse applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-3-1-2-4-12(11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJMCODQUXLZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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